
(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde is an organic compound characterized by its unique structure, which includes multiple double bonds and aldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde can be achieved through several methods. One common approach involves the use of biocatalytic processes to selectively produce the desired isomer. For example, the biocatalytic preparation of similar compounds like (3E,7E)-homofarnesylic acid has been reported, which involves the use of specific enzymes to catalyze the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes, leveraging the efficiency and selectivity of enzymes to produce high yields of the compound. These methods are advantageous due to their sustainability and reduced environmental impact compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents like halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst or hydrogen halides (e.g., HBr) under mild conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde exerts its effects involves interactions with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the double bonds may participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E,7E)-4,8,12-Trimethyltrideca-1,3,7,11-tetraene: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
(3E,7E)-1,5,5,8-Tetramethylcycloundeca-3,7-dienol: Shares the double bond configuration but differs in the presence of hydroxyl groups instead of aldehydes.
Uniqueness
(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde is unique due to its combination of multiple aldehyde groups and conjugated double bonds, which confer distinct reactivity and potential for diverse applications in synthesis and industry.
Eigenschaften
Molekularformel |
C15H20O4 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(3E,7E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde |
InChI |
InChI=1S/C15H20O4/c16-10-3-1-2-6-14(12-18)7-4-8-15(13-19)9-5-11-17/h6,8,10-13H,1-5,7,9H2/b14-6+,15-8+ |
InChI-Schlüssel |
WRPMDTWVLJJHMV-KHOBFWCSSA-N |
Isomerische SMILES |
C(C/C=C(\CC/C=C(\CCC=O)/C=O)/C=O)CC=O |
Kanonische SMILES |
C(CC=C(CCC=C(CCC=O)C=O)C=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-bromo-4-oxidophenyl)acetate](/img/structure/B10776484.png)
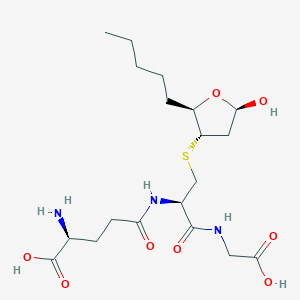
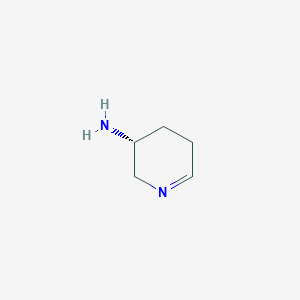
![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
![3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid](/img/structure/B10776518.png)
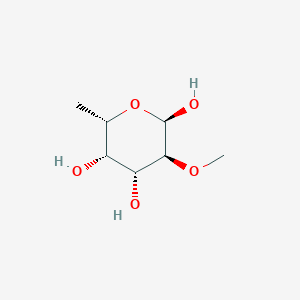

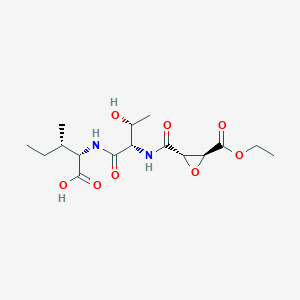
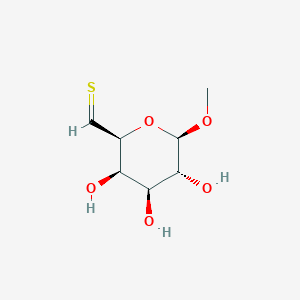


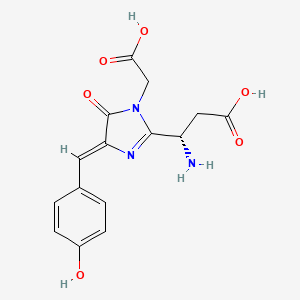
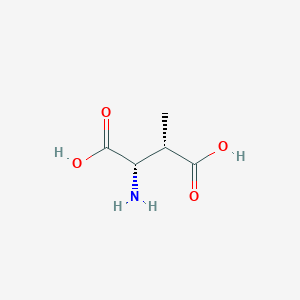
![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
